REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11]C(C)(C)C)=[O:10])=[C:4]([CH3:16])[CH:3]=1.C(C(O)=O)(F)(F)F>C(Cl)Cl.C1(OC)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([CH3:16])[CH:3]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon removal of volatiles
|
Type
|
CUSTOM
|
Details
|
the residue was dried three times
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in toluene
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.02 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |